7-Bromo-6-fluorochroman-4-one is a halogen-substituted chromanone compound with the molecular formula and a molecular weight of approximately 245.04 g/mol. This compound is characterized by its unique structure, which includes a bromine atom at the seventh position and a fluorine atom at the sixth position of the chroman ring. The compound is primarily used in research settings due to its interesting chemical properties and potential biological activities .
This compound exhibits significant biological activity, particularly in the context of neurochemistry. Research indicates that 7-Bromo-6-fluorochroman-4-one has:
Several methods have been developed for synthesizing 7-Bromo-6-fluorochroman-4-one:
7-Bromo-6-fluorochroman-4-one has several applications in research:
Studies on the interactions of 7-Bromo-6-fluorochroman-4-one with biological molecules reveal its potential as a modulator of enzyme activity. Key findings include:
Several compounds share structural similarities with 7-Bromo-6-fluorochroman-4-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Bromo-8-fluorochroman-4-one | 1092350-77-0 | 0.94 |
6-Bromo-7-fluorochroman-4-one | 79022215 | 0.93 |
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone | 898770-12-2 | 0.88 |
6-Fluoro-chroman-4-one | Not specified | 0.87 |
7-Bromo-6-fluorochroman-4-one stands out due to its specific halogen substitutions at the sixth and seventh positions, which significantly influence its biological activity and chemical reactivity compared to other similar compounds. Its unique binding properties and potential therapeutic applications in neurodegenerative diseases further highlight its significance in research.
Microwave irradiation has revolutionized the synthesis of chroman-4-one scaffolds by accelerating reaction kinetics and improving regioselectivity. For 7-bromo-6-fluorochroman-4-one, a one-step aldol condensation between 2-hydroxy-3-fluorobenzaldehyde and bromoacetylated intermediates under basic conditions achieves rapid cyclization. As demonstrated by Fridén-Saxin et al., diisopropylamine in ethanol at 170°C for 1 hour under microwave irradiation yields 43–88% of 2-alkyl-substituted chroman-4-ones. This method avoids traditional thermal decomposition pathways by enabling precise temperature control.
Critical parameters include the molar ratio of aldehyde to ketone (optimized at 1:1.2) and the choice of base. Sodium hydroxide in aqueous ethanol promotes enolate formation, while weaker bases like potassium carbonate favor slower, more selective condensations. Post-reaction workup involves sequential washing with dilute HCl and brine to remove unreacted starting materials, followed by column chromatography using hexane/ethyl acetate gradients. Microwave protocols reduce reaction times from 12–24 hours to 1–2 hours, making this approach scalable for gram-scale production.
The simultaneous introduction of bromine and fluorine at positions 6 and 7 of the chromanone core requires precise control over electrophilic aromatic substitution (SEAr) and radical pathways. Recent advances in oxidative alkene hetero-dihalogenation, as reported by Pérez et al., demonstrate that adjusting the ratio of hydrogen fluoride (HF) to amine bases (e.g., pyridine) flips diastereoselectivity. For instance, a 7:1 HF:amine ratio promotes syn-addition of Br and F across the chromanone double bond, yielding the desired diastereomer in >90% regiochemical purity.
Key challenges include minimizing polyhalogenation byproducts. Using N-bromosuccinimide (NBS) as a bromine source and Selectfluor® for fluorination under anhydrous acetonitrile suppresses dibrominated derivatives. Kinetic studies reveal that bromination precedes fluorination due to the higher electrophilicity of bromonium ions, with fluorination occurring via a radical chain mechanism at 0–5°C. Nuclear Overhauser Effect (NOE) spectroscopy confirms the relative stereochemistry, showing coupling between the fluorine atom and adjacent protons in the chromanone ring.
Solid-phase synthesis offers unparalleled purity control for 7-bromo-6-fluorochroman-4-one by immobilizing intermediates on resin substrates. Takahashi et al. pioneered this approach using bromo Wang resin functionalized with aldehyde precursors. The sequence involves:
This method eliminates solubility issues associated with halogenated intermediates and enables combinatorial library generation. However, resin loading capacities (typically 0.5–1.2 mmol/g) limit batch sizes compared to solution-phase syntheses.
Multi-step syntheses of 7-bromo-6-fluorochroman-4-one often generate byproducts such as:
Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) identifies byproducts at concentrations as low as 0.1%. For example, in microwave-assisted syntheses, 5–8% of 6-fluoro-7-hydroxy chroman-4-one forms due to partial hydrolysis of the bromine substituent. Recrystallization from ethanol/water mixtures (3:1 v/v) reduces this impurity to <0.5%. Patent CN104447658A discloses a tandem bromofluorination-ring contraction mechanism that minimizes byproducts to <2% through precise stoichiometric control of bromine and fluorine sources.